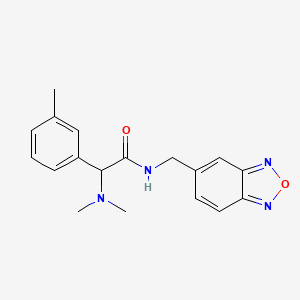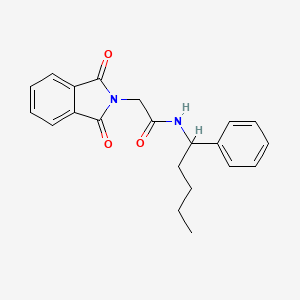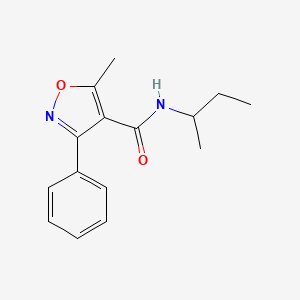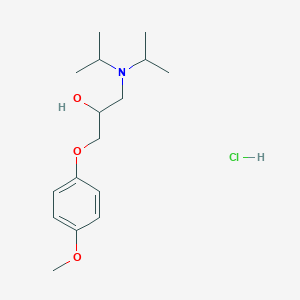![molecular formula C21H18F2N2O2 B3976232 2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3976232.png)
2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone
説明
2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone, commonly known as DNQX, is a synthetic compound that belongs to the category of quinoline derivatives. DNQX has been widely used in scientific research for its pharmacological properties, particularly as a competitive antagonist of AMPA receptors in the central nervous system.
作用機序
DNQX binds to the glutamate binding site on the AMPA receptor and prevents the channel from opening, thereby blocking the influx of cations. This results in the inhibition of excitatory synaptic transmission mediated by AMPA receptors. DNQX has a higher affinity for the GluA2 subunit of AMPA receptors, which is thought to be responsible for its selective antagonism of calcium-permeable AMPA receptors.
Biochemical and Physiological Effects:
DNQX has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a cellular model of learning and memory. DNQX has also been shown to block the induction of long-term depression (LTD), another form of synaptic plasticity. In addition, DNQX has been shown to reduce the excitotoxicity associated with ischemic brain injury and epilepsy.
実験室実験の利点と制限
DNQX has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, as well as its ability to block both calcium-permeable and calcium-impermeable AMPA receptors. However, DNQX has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on DNQX. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to investigate the role of AMPA receptors in various physiological and pathological conditions. Another area of interest is the development of DNQX derivatives that can be used as neuroprotective agents in the treatment of neurodegenerative diseases and brain injuries. Furthermore, the use of DNQX in combination with other drugs or therapies may provide new insights into the mechanisms underlying synaptic plasticity and brain function.
科学的研究の応用
DNQX has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission and plasticity. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. DNQX acts as a competitive antagonist of AMPA receptors by binding to the glutamate binding site and blocking the ion channel pore, thereby preventing the influx of cations such as sodium and calcium.
特性
IUPAC Name |
2-(3,5-difluoroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-13-10-14(23)12-15(11-13)24-18-19(25-8-4-1-5-9-25)21(27)17-7-3-2-6-16(17)20(18)26/h2-3,6-7,10-12,24H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPTYBTLOKMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]morpholine](/img/structure/B3976160.png)

![2-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3976172.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976176.png)


![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B3976198.png)

![2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-phenylbutanamide](/img/structure/B3976227.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976239.png)